Cas no 62160-25-2 (N-(4-Oxo-1,7-dihydropyrrolo(2,3-d)pyrimidin-2-yl)acetamide)

N-(4-Oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl)acetamide is a heterocyclic compound featuring a fused pyrrolopyrimidine core with an acetamide substituent. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications. The compound's pyrrolopyrimidine scaffold is known for its bioisosteric properties, often enhancing binding affinity and metabolic stability in drug design. The acetamide group further contributes to its versatility as an intermediate in synthetic chemistry. Its well-defined crystalline form ensures consistent purity, making it suitable for research and development purposes. The compound's stability under standard conditions and compatibility with common organic solvents facilitate its use in diverse synthetic pathways.
N-(4-Oxo-1,7-dihydropyrrolo(2,3-d)pyrimidin-2-yl)acetamide structure
62160-25-2 structure
Product Name:N-(4-Oxo-1,7-dihydropyrrolo(2,3-d)pyrimidin-2-yl)acetamide
CAS No:62160-25-2
MF:C8H8N4O2
MW:192.17472076416
CID:57839
PubChem ID:135478887
Update Time:2025-06-14

N-(4-Oxo-1,7-dihydropyrrolo(2,3-d)pyrimidin-2-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-Oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl)acetamide
    • 2-acetamido-3,7-dihydropyrrolo<2,3-d>pyrimidin-4-one
    • N-(5-oxo-2,4,9-triazabicyclo[4.3.0]nona-3,7,10-trien-3-yl)acetamide
    • Acetamide,N-(4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-2-yl)- (9CI)
    • 1H-Pyrrolo[2,3-d]pyrimidine, acetamide deriv.
    • NSC 126313
    • 62160-25-2
    • SMR001797475
    • n-(4-oxo-4,7-dihydro-1h-pyrrolo[2,3-d]pyrimidin-2-yl)acetamide
    • NSC-126313
    • NSC126313
    • CHEMBL1906052
    • N-(4-Hydroxy-7H-pyrrolo[2,3-d]pyrimidin-2-yl)ethanimidic acid
    • N-(4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl)acetamide
    • DTXSID70977755
    • MLS002919875
    • N-(4-Oxo-1,7-dihydropyrrolo(2,3-d)pyrimidin-2-yl)acetamide
    • Inchi: 1S/C8H8N4O2/c1-4(13)10-8-11-6-5(2-3-9-6)7(14)12-8/h2-3H,1H3,(H3,9,10,11,12,13,14)
    • InChI Key: NJGZQPCFKATHHP-UHFFFAOYSA-N
    • SMILES: O=C1C2C=CNC=2N=C(NC(C)=O)N1

Computed Properties

  • Exact Mass: 192.06500
  • Monoisotopic Mass: 192.065
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 313
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 86.4A^2
  • XLogP3: -0.6

Experimental Properties

  • Density: 1.64
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • Refractive Index: 1.758
  • PSA: 90.64000
  • LogP: 0.28260

N-(4-Oxo-1,7-dihydropyrrolo(2,3-d)pyrimidin-2-yl)acetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
N231215-50mg
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$ 190.00 2022-06-03
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Additional information on N-(4-Oxo-1,7-dihydropyrrolo(2,3-d)pyrimidin-2-yl)acetamide

Recent Advances in the Study of N-(4-Oxo-1,7-dihydropyrrolo(2,3-d)pyrimidin-2-yl)acetamide (CAS: 62160-25-2)

The compound N-(4-Oxo-1,7-dihydropyrrolo(2,3-d)pyrimidin-2-yl)acetamide (CAS: 62160-25-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic molecule, characterized by its pyrrolo[2,3-d]pyrimidine core, has demonstrated promising potential in various therapeutic applications, particularly in oncology and antiviral drug development. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its biological activities.

One of the key areas of research has been the compound's role as a kinase inhibitor. Kinases are critical enzymes involved in signal transduction pathways, and their dysregulation is often associated with cancer and other diseases. Preliminary in vitro studies have shown that N-(4-Oxo-1,7-dihydropyrrolo(2,3-d)pyrimidin-2-yl)acetamide exhibits selective inhibition against certain tyrosine kinases, which are implicated in tumor growth and metastasis. These findings suggest its potential as a lead compound for the development of targeted cancer therapies.

In addition to its kinase inhibitory properties, recent investigations have explored the antiviral activity of this compound. Researchers have identified its ability to interfere with the replication mechanisms of certain RNA viruses, making it a candidate for further development as an antiviral agent. Molecular docking studies have revealed that the compound binds to viral polymerase proteins, thereby inhibiting their function. This dual functionality—targeting both kinases and viral polymerases—highlights its versatility and broad therapeutic potential.

The synthetic chemistry community has also made strides in optimizing the production of N-(4-Oxo-1,7-dihydropyrrolo(2,3-d)pyrimidin-2-yl)acetamide. Recent publications describe improved synthetic routes that enhance yield and purity while reducing the use of hazardous reagents. These advancements are critical for scaling up production and facilitating further preclinical and clinical studies. Green chemistry principles have been incorporated into some of these synthetic protocols, aligning with the growing emphasis on sustainable pharmaceutical manufacturing.

Despite these promising developments, challenges remain. The pharmacokinetic properties of N-(4-Oxo-1,7-dihydropyrrolo(2,3-d)pyrimidin-2-yl)acetamide, such as its bioavailability and metabolic stability, require further investigation. Current research is focused on structural modifications to improve these parameters without compromising its biological activity. Additionally, more comprehensive in vivo studies are needed to validate its efficacy and safety profile in animal models before progressing to human trials.

In conclusion, N-(4-Oxo-1,7-dihydropyrrolo(2,3-d)pyrimidin-2-yl)acetamide (CAS: 62160-25-2) represents a compelling area of research in chemical biology and drug discovery. Its dual mechanisms of action, coupled with advancements in synthetic chemistry, position it as a promising candidate for therapeutic development. Continued research efforts will be essential to fully realize its potential and translate these findings into clinically viable treatments.

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